molecular formula C24H19N3O2S B2464637 10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896073-58-8

10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2464637
CAS No.: 896073-58-8
M. Wt: 413.5
InChI Key: BPNRXJZYRHQHNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . Trityl chloride (TrCl) has been used as a neutral catalyst for this reaction . This method is notable for its high atomic economy, high yields, short reaction times, and compliance with green chemistry protocols .


Chemical Reactions Analysis

Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their biological properties . They can be synthesized through a one-pot multicomponent reaction involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil .

Scientific Research Applications

Hydrogen Bonding and Redox Reactions

A study explored the geometrical changes in a flavoenzyme model compound through hydrogen bonding to the pyrimidine ring. It was found that hydrogen bonding significantly altered the lengths of conjugated bonds involved in redox reactions, suggesting potential applications in understanding enzyme mechanisms and designing redox-active biomimetic compounds (Kawai, Kunitomo, & Ohno, 1996).

Synthesis and Structural Diversity

Another study focused on the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, illustrating a method for creating structurally diverse compounds from simple starting materials. This has implications for the development of novel heterocyclic compounds with potential applications in pharmaceuticals and material science (Damavandi & Sandaroos, 2012).

Green Chemistry Synthesis

The L-proline-catalyzed synthesis of benzo[h]pyrazolo-[3,4-b]quinoline derivatives demonstrates an environmentally friendly, "on water" protocol for generating complex heterocyclic ortho-quinones. This method emphasizes high atom economy and environmental benefits such as short reaction times and elimination of extraction and purification steps, relevant for sustainable chemical synthesis (Rajesh, Bala, Perumal, & Menéndez, 2011).

Organocatalysis and Room Temperature Synthesis

Research has developed a general method for synthesizing quinoxalines and pyrido-pyrazine derivatives using camphor sulfonic acid as an organocatalyst. This approach allows for the synthesis of diverse quinoxaline derivatives at room temperature, showing potential for efficient and versatile chemical synthesis processes (Kaur, Singh, Kaur, & Banerjee, 2021).

Properties

IUPAC Name

10-methyl-3-(2-phenylethyl)-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-26-18-11-6-5-10-17(18)21(28)20-23(26)25-22(19-12-7-15-30-19)27(24(20)29)14-13-16-8-3-2-4-9-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNRXJZYRHQHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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